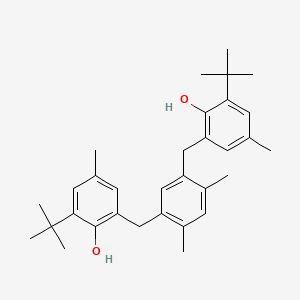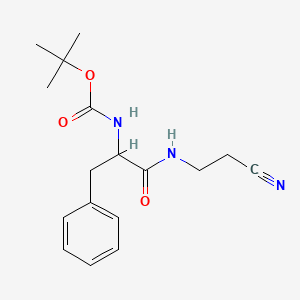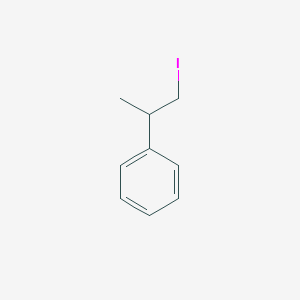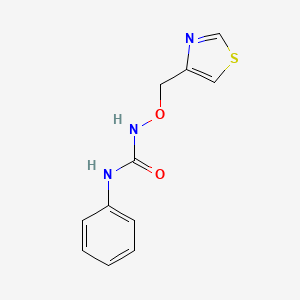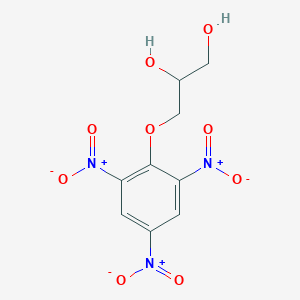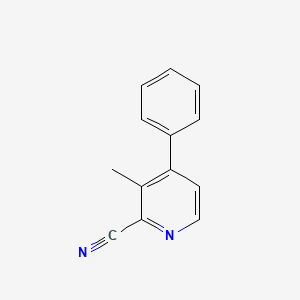
3-Methyl-4-phenylpyridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-4-phenylpyridine-2-carbonitrile is an organic compound with the molecular formula C13H10N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest due to its unique structure, which combines a methyl group, a phenyl group, and a nitrile group attached to a pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-phenylpyridine-2-carbonitrile can be achieved through various methods. One common approach involves the α-methylation of substituted pyridines. This process can be carried out using a continuous flow setup, which offers advantages such as shorter reaction times, increased safety, and reduced waste . The reaction typically involves the use of a Raney nickel catalyst and a low boiling point alcohol like 1-propanol at high temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar continuous flow processes due to their efficiency and scalability. The use of fixed bed reactors with catalysts like MnFe2O4 can also be employed to achieve high conversion rates .
化学反应分析
Types of Reactions
3-Methyl-4-phenylpyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alkanes. Substitution reactions can result in a wide variety of products depending on the nucleophile used .
科学研究应用
3-Methyl-4-phenylpyridine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: It is used in the production of fine chemicals, polymers, and agrochemicals.
作用机制
The mechanism of action of 3-Methyl-4-phenylpyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
2-Methylpyridine: Another methylated pyridine with different substitution patterns.
4-Phenylpyridine: A phenyl-substituted pyridine without the nitrile group.
2-Cyano-4-phenylpyridine: A similar compound with a cyano group at a different position.
Uniqueness
3-Methyl-4-phenylpyridine-2-carbonitrile is unique due to its specific combination of functional groups and substitution pattern. This unique structure gives it distinct chemical and biological properties compared to other similar compounds .
属性
CAS 编号 |
57420-08-3 |
|---|---|
分子式 |
C13H10N2 |
分子量 |
194.23 g/mol |
IUPAC 名称 |
3-methyl-4-phenylpyridine-2-carbonitrile |
InChI |
InChI=1S/C13H10N2/c1-10-12(7-8-15-13(10)9-14)11-5-3-2-4-6-11/h2-8H,1H3 |
InChI 键 |
XXYONOLHGIOJPA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CN=C1C#N)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


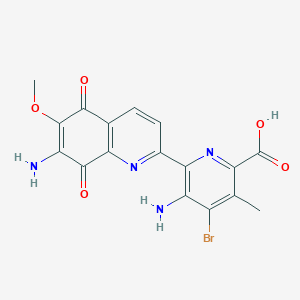
![n-[(1e)-Ethylidene]octan-1-amine](/img/structure/B14000035.png)
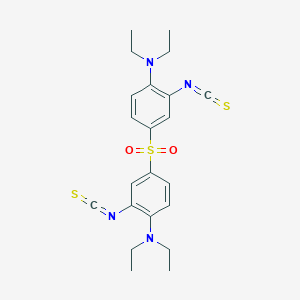
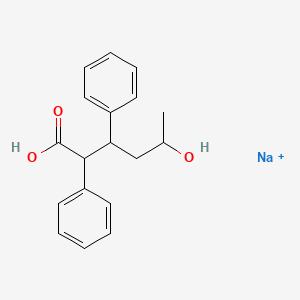
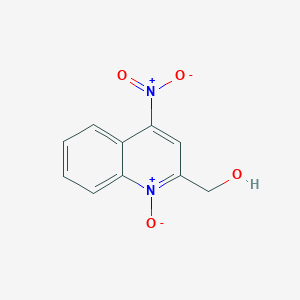
![2-{[4-Hydroxy-3,5-di(propan-2-yl)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14000046.png)
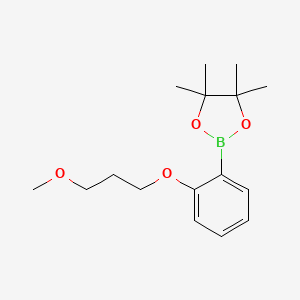
![4,8-Bis(aziridin-1-yl)-2,6-dichloropyrimido[5,4-d]pyrimidine](/img/structure/B14000050.png)
![6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14000054.png)
